molecular formula C31H64 B3048091 2-Methyltriacontane CAS No. 1560-72-1

2-Methyltriacontane

Cat. No.: B3048091
CAS No.: 1560-72-1
M. Wt: 436.8 g/mol
InChI Key: XXXQDPROWGQIIR-UHFFFAOYSA-N
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Description

2-Methyltriacontane is an organic compound with the chemical formula C31H64. It belongs to the class of long-chain alkanes and is characterized by a methyl group attached to the second carbon of a triacontane chain. This compound is a colorless solid with low solubility and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyltriacontane can be synthesized through various methods, including the catalytic hydrogenation of unsaturated precursors or the alkylation of shorter-chain alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium.

Industrial Production Methods: In an industrial setting, this compound is often produced through the Fischer-Tropsch synthesis, which involves the catalytic conversion of carbon monoxide and hydrogen into long-chain hydrocarbons. This process is carried out at high temperatures (200-350°C) and pressures (10-40 bar) using iron or cobalt catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Methyltriacontane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids.

    Reduction: Although already a saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or high temperatures, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with metal catalysts

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Shorter-chain alkanes (under specific conditions)

    Substitution: Haloalkanes

Scientific Research Applications

2-Methyltriacontane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyltriacontane is primarily related to its hydrophobic nature. It interacts with lipid bilayers and biological membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including membrane protein function and signal transduction pathways.

Comparison with Similar Compounds

    Triacontane: A straight-chain alkane with the formula C30H62.

    Hentriacontane: A straight-chain alkane with the formula C31H64.

    Dotriacontane: A straight-chain alkane with the formula C32H66.

Comparison: 2-Methyltriacontane is unique due to the presence of a methyl group at the second carbon position, which distinguishes it from straight-chain alkanes like triacontane and hentriacontane. This structural difference can influence its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.

Properties

IUPAC Name

2-methyltriacontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(2)3/h31H,4-30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQDPROWGQIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075087
Record name Isohentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-72-1, 90386-48-4
Record name Triacotane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohentriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090386484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohentriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIACOTANE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXJ9XHT2AS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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